molecular formula C12H19NO4 B13160094 tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate

Cat. No.: B13160094
M. Wt: 241.28 g/mol
InChI Key: SKFYQQLDXSMXBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a morpholine-derived compound functionalized with a tert-butyl carbamate group at the 4-position and a propenoyl (acryloyl) substituent at the 3-position. This structure combines the rigidity of the morpholine ring with the reactivity of the α,β-unsaturated carbonyl group, making it a valuable intermediate in organic synthesis, particularly for Michael addition reactions or as a precursor in pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-prop-2-enoylmorpholine-4-carboxylate

InChI

InChI=1S/C12H19NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

SKFYQQLDXSMXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate Propenoyl (acryloyl) C₁₂H₁₉NO₃ 225.3 (estimated) α,β-unsaturated carbonyl enables conjugate addition; tert-butyl enhances stability. Drug discovery (scaffold for kinase inhibitors), polymer crosslinking agents.
tert-Butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate Propargyl (prop-2-yn-1-yl) C₁₂H₁₉NO₃ 225.3 Terminal alkyne group facilitates click chemistry (e.g., Huisgen cycloaddition). Bioconjugation, metal-catalyzed coupling reactions.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate Oxo, diphenyl C₂₁H₂₃NO₄ 353.42 Chiral centers and aromatic groups enhance stereochemical complexity; oxo group increases polarity. Asymmetric catalysis, chiral auxiliaries in total synthesis.
tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate Ethoxy-oxopropyl C₁₅H₂₇NO₅ 301.4 (estimated) Ester functionality introduces hydrolytic sensitivity; ethoxy group improves solubility in organic solvents. Prodrug design, esterase-activated delivery systems.
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl C₁₀H₁₉NO₄ 217.3 (estimated) Hydroxyl group enhances hydrophilicity; stereochemistry at C3 influences biological activity. Glycomimetics, enzyme inhibitors (e.g., glycosidase targets).
tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Ethoxy-oxoethyl C₁₃H₂₃NO₅ 273.3 Flexible ethyl ester chain modifies steric and electronic properties. Peptide mimetics, lipid-like molecules for membrane studies.

Key Structural and Functional Insights:

Reactivity: The propenoyl group in the target compound enables reactivity distinct from analogs like the propargyl () or hydroxymethyl () derivatives. For instance, the α,β-unsaturated system facilitates nucleophilic attacks, whereas the propargyl group is tailored for cycloaddition reactions . The ethoxy-oxopropyl substituent () introduces hydrolytic instability, limiting its utility in aqueous environments compared to the more stable tert-butyl carbamate .

Stereochemical Complexity: The diphenyl-oxo analog () exhibits chiral centers and aromatic bulk, making it suitable for asymmetric synthesis.

Solubility and Stability :

  • Hydrophilic groups (e.g., hydroxymethyl in ) improve aqueous solubility, whereas the tert-butyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug design .

Applications: The propargyl derivative () is explicitly marketed as a "versatile small-molecule scaffold," highlighting its broader utility in combinatorial chemistry compared to the more specialized propenoyl analog .

Biological Activity

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a morpholine-derived compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCOC1C(=O)C=C

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The morpholine structure enhances solubility and bioavailability, facilitating its transport within biological systems. The enoyl group may play a crucial role in enzyme inhibition or modulation of receptor activity, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related morpholine compound demonstrated potent inhibitory effects on cell proliferation in cancer cell lines, with IC50 values ranging from 0.126 μM to 0.5 μM against different tumor types .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Morpholine Derivative AMDA-MB-231 (TNBC)0.126
Morpholine Derivative BMCF-7 (Breast Cancer)0.87
tert-Butyl 3-(prop-2-enoyl)...VariousTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar morpholine derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values reported between 4–8 μg/mL . This suggests potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

  • Case Study on Tumor Growth Inhibition :
    In a xenograft model using KRAS G12C mutant tumors, a morpholine-based compound demonstrated up to 98% tumor growth inhibition when administered at optimized doses . This highlights the potential of morpholine derivatives in targeted cancer therapies.
  • Mechanistic Studies :
    Mechanistic investigations revealed that certain derivatives release nitric oxide (NO•), which plays a role in their antimicrobial efficacy by disrupting bacterial cellular processes . The inhibition of essential metabolic pathways such as InhA was also noted, indicating a multifaceted mechanism of action.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability with favorable safety margins observed in animal models at high doses . Further studies are warranted to establish comprehensive PK profiles and toxicity assessments.

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